Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related benzo[d]thiazole derivatives involves various strategies, including the reaction of benzothiazoles with different reagents under catalyst-free conditions, highlighting the versatility of this chemical scaffold in synthetic chemistry (Nassiri, 2023). Another approach for synthesizing related structures involves palladium-catalyzed oxidative aminocarbonylation-cyclization of specific precursors, demonstrating the compound's accessibility through modern synthetic methods (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through spectroscopic methods and single-crystal X-ray diffraction (SC-XRD), providing insights into their geometries, bond lengths, and angles. These studies reveal the stability and electronic properties of the molecule, contributing to a deeper understanding of its reactivity and potential applications (Haroon et al., 2019).
Chemical Reactions and Properties
Research on benzo[d]thiazole derivatives includes studies on their reactivity, such as metal-induced tautomerization, which can transform oxazole and thiazole molecules into their carbene tautomers. This reactivity opens up pathways for further chemical transformations and applications (Ruiz & Perandones, 2009).
Physical Properties Analysis
The physical properties of benzo[d]thiazole derivatives, including melting points, solubility, and crystal structures, are crucial for their application in material science and drug design. These properties are determined through various analytical techniques, providing a foundation for the compound's use in diverse fields (Zhang et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are fundamental to understanding the compound's behavior in chemical reactions. Studies on related compounds have explored these properties, shedding light on their potential as intermediates in organic synthesis and their role in forming more complex molecules (Mishra et al., 2014).
Scientific Research Applications
Synthesis and Chemical Reactions
A significant application of Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate derivatives lies in their synthesis and the subsequent reactions they undergo. Kappe and Roschger (1989) studied various reactions of Biginelli-compounds, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. This work paved the way for new synthetic routes in heterocyclic chemistry, illustrating the compound's utility in creating diverse heterocyclic frameworks (Kappe & Roschger, 1989).
Application in Drug Discovery
Durcik et al. (2020) described an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates as building blocks in drug discovery. These compounds can be substituted at four different positions, offering extensive possibilities for chemical space exploration around the molecule studied as a ligand for the chosen target (Durcik et al., 2020).
Antimicrobial Activity
Raval, Naik, and Desai (2012) synthesized 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, exhibiting significant antibacterial and antifungal activities. This demonstrates the compound's potential in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Optical Resolution and Chiral Synthesis
Yodo et al. (1988) conducted optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate, showcasing the compound's role in obtaining enantiomerically pure substances, which is crucial for the development of chiral drugs (Yodo et al., 1988).
Green Chemistry Approaches
Djahaniani et al. (2015) highlighted a green approach to the synthesis of benzo[d]chromeno[3,4-h]oxathiazonine derivatives via multicomponent reactions (MCRs) in water. This study emphasizes the importance of environmentally friendly methods in chemical synthesis, demonstrating the compound's applicability in sustainable chemistry practices (Djahaniani et al., 2015).
Future Directions
The future directions for “Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the structure-activity relationship (SAR) of these compounds could be investigated to design and synthesize new derivatives with enhanced activities .
properties
IUPAC Name |
methyl 2-oxo-3H-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLSFKNVQDBOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556124 |
Source
|
Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |
CAS RN |
118620-99-8 |
Source
|
Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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